

(4-Bromobutyl)boronic acid bifunctional nature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromobutyl)boronic acid

Cat. No.: B1283012

[Get Quote](#)

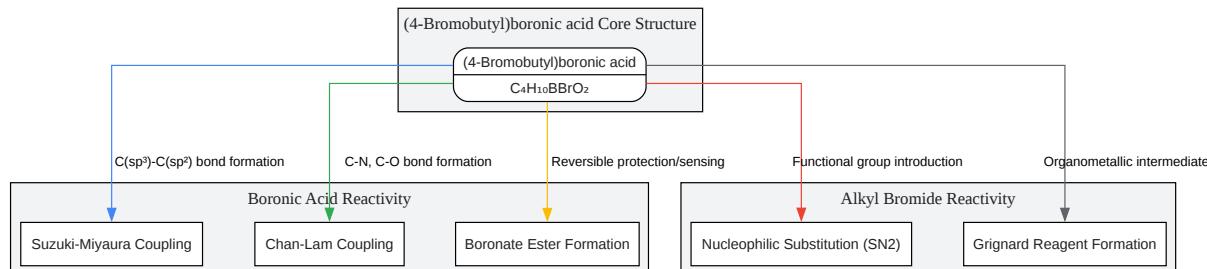
An In-depth Technical Guide to the Bifunctional Nature of **(4-Bromobutyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromobutyl)boronic acid (CAS: 61632-72-2) is a versatile bifunctional reagent that has garnered significant attention in organic synthesis and medicinal chemistry. Its molecular architecture, featuring both a boronic acid group and a terminal alkyl bromide, provides two distinct and orthogonally reactive sites.^{[1][2]} This unique characteristic allows for its use as a valuable building block in the construction of complex molecular frameworks, serving as a flexible linker in multi-step synthetic sequences. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility for professionals in drug discovery and development.

Physicochemical Properties


(4-Bromobutyl)boronic acid is typically a solid at room temperature.^[2] Its key properties are summarized below, providing essential data for experimental design and execution.

Property	Value	Reference
CAS Number	61632-72-2	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₁₀ BBrO ₂	[2] [3] [5]
Molecular Weight	180.84 g/mol	[2] [3] [5]
Melting Point	73-83 °C	[5]
Boiling Point	283.2±42.0 °C (Predicted)	[5]
Density	1.450±0.06 g/cm ³ (Predicted)	[5]
Canonical SMILES	B(CCCCBr)(O)O	[2]
InChI Key	VYJXKSGBEKVCJK- UHFFFAOYSA-N	[2]

The Core of Versatility: Bifunctional Reactivity

The primary value of **(4-bromobutyl)boronic acid** lies in its two distinct reactive centers, which can be addressed selectively under different reaction conditions. This "orthogonal reactivity" is a cornerstone of its utility in modern synthesis.

- The Boronic Acid Moiety [-B(OH)₂]: This group acts as a Lewis acid and is renowned for its participation in a wide array of metal-catalyzed cross-coupling reactions.[\[1\]](#) It can also form reversible covalent complexes with diols.[\[1\]](#)
- The Terminal Bromine Atom (-Br): Located on a primary carbon at the end of a flexible butyl chain, the bromine atom is an excellent leaving group in nucleophilic substitution reactions, primarily proceeding via an S_n2 mechanism.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Orthogonal reactivity of **(4-Bromobutyl)boronic acid**.

Key Chemical Transformations and Applications

The dual functionality of **(4-bromobutyl)boronic acid** enables its use in a variety of powerful synthetic transformations.

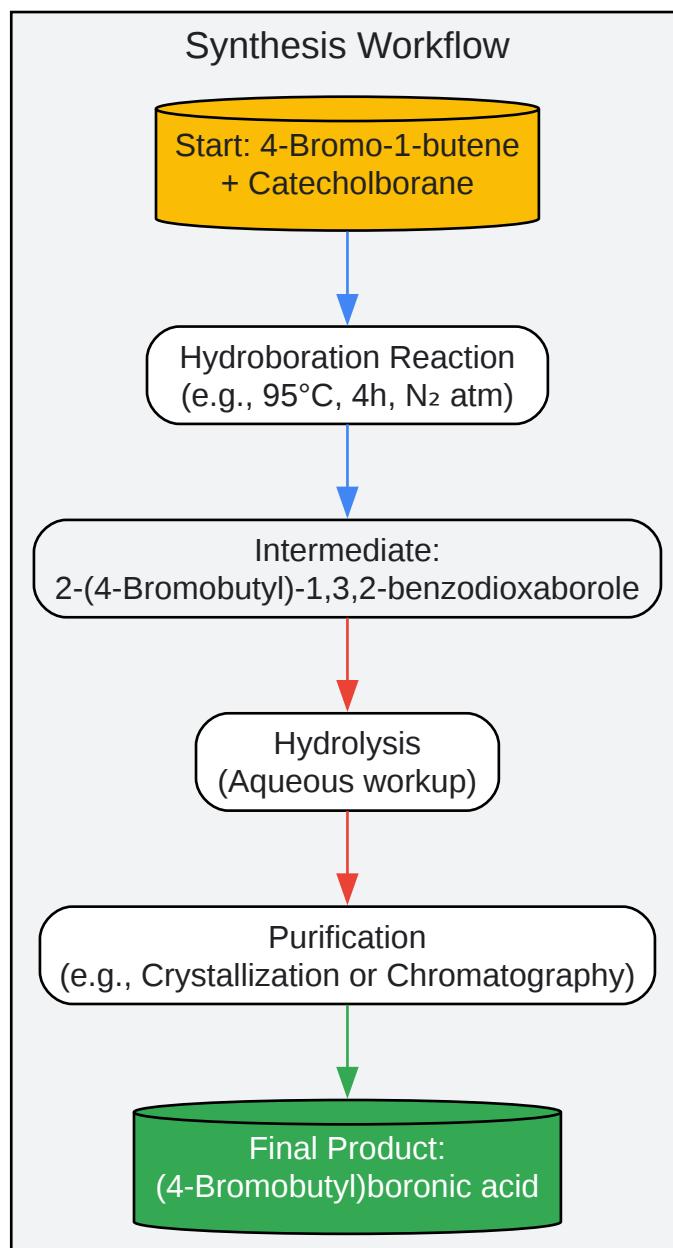
Reactions of the Boronic Acid Group

- Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds.^[2] **(4-Bromobutyl)boronic acid** can couple with aryl, heteroaryl, or vinyl halides/triflates to append the bromobutyl chain to various scaffolds. ^[2] This is particularly useful for introducing a flexible, functionalizable linker into a molecule.
- Chan-Lam Coupling: This copper-mediated reaction forms carbon-heteroatom bonds, allowing the coupling of the boronic acid with amines (N-H) or alcohols (O-H) to create alkylamines or ethers, respectively.^{[2][6]}
- Boronate Ester Formation: Boronic acids readily react with diols to form cyclic boronate esters.^[1] This reaction is reversible and is often used for protection of the boronic acid group or for creating sensors and self-healing materials.^[1]

Reactions of the Alkyl Bromide Group

The terminal bromide is a versatile handle for introducing a wide range of functional groups via nucleophilic substitution. Common nucleophiles include:

- Azides (e.g., NaN_3) to introduce an azido group for subsequent click chemistry.
- Amines (primary or secondary) to form secondary or tertiary amines.
- Cyanides (e.g., NaCN) to form nitriles.
- Thiolates (e.g., NaSR) to form thioethers.


Sequential Functionalization Strategies

The true synthetic power of **(4-bromobutyl)boronic acid** is realized in multi-step syntheses where each end of the molecule is functionalized in a stepwise manner. This allows for the precise and controlled assembly of complex target molecules, such as PROTACs, molecular probes, and drug candidates.

Caption: Sequential functionalization workflow.

Synthesis

The most common laboratory-scale synthesis of **(4-bromobutyl)boronic acid** involves the hydroboration of 4-bromo-1-butene.^{[1][2]} This is often followed by hydrolysis of the resulting boronate ester to yield the final product.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(4-Bromobutyl)boronic acid**.

Experimental Protocols

Synthesis of **(4-Bromobutyl)boronic acid** via Hydroboration

This protocol is adapted from general procedures for the hydroboration of alkenes.[\[2\]](#)

- Materials: 4-bromo-1-butene, catecholborane, anhydrous tetrahydrofuran (THF), nitrogen gas supply, standard glassware for inert atmosphere reactions.
- Procedure:
 - To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-1-butene (1.0 eq).
 - Dissolve the starting material in anhydrous THF.
 - Cool the solution to 0 °C in an ice bath.
 - Add catecholborane (1.05 eq) dropwise to the stirred solution under a nitrogen atmosphere.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65-70 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
 - Once the reaction is complete, cool the mixture to room temperature.
 - Carefully quench the reaction by the slow addition of water.
 - Perform an aqueous workup. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - The crude product, a boronate ester, is then hydrolyzed by stirring vigorously with an aqueous acid (e.g., 1M HCl) for 2-4 hours.
 - Extract the final boronic acid product, dry the organic layer, and concentrate.
 - Purify the final product by recrystallization or column chromatography to yield **(4-bromobutyl)boronic acid** as a solid.

Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling **(4-bromobutyl)boronic acid** with an aryl bromide.

- Materials: **(4-Bromobutyl)boronic acid** (1.2 eq), aryl bromide (1.0 eq), $\text{Pd}(\text{PPh}_3)_4$ (0.03 eq), 2M aqueous sodium carbonate (Na_2CO_3) solution (3.0 eq), toluene, ethanol.
- Procedure:
 - In a round-bottom flask, combine the aryl bromide, **(4-bromobutyl)boronic acid**, and $\text{Pd}(\text{PPh}_3)_4$ catalyst.
 - Add a solvent mixture, typically toluene and ethanol (e.g., 3:1 ratio).
 - Add the aqueous Na_2CO_3 solution to the mixture.
 - De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
 - Heat the reaction mixture to reflux (e.g., 80-90 °C) under a nitrogen atmosphere for 12-24 hours, monitoring by TLC or LC-MS.
 - Upon completion, cool the reaction to room temperature.
 - Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with water and brine, then dry over anhydrous Na_2SO_4 .
 - Filter and concentrate the solvent under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

(4-Bromobutyl)boronic acid is a powerful and versatile tool for chemical synthesis. Its bifunctional nature, allowing for selective and sequential reactions at two distinct sites, makes it an invaluable building block for constructing complex molecules with high precision. For

researchers in drug discovery, this reagent provides a reliable and flexible linker for connecting different molecular fragments, facilitating the synthesis of novel therapeutics, chemical probes, and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Bromobutyl)boronic acid | 61632-72-2 | Benchchem [benchchem.com]
- 2. (4-Bromobutyl)boronic acid (61632-72-2) for sale [vulcanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. keyorganics.net [keyorganics.net]
- 5. 4-Bromobutylboronic acid | 61632-72-2 [amp.chemicalbook.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(4-Bromobutyl)boronic acid bifunctional nature]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1283012#4-bromobutyl-boronic-acid-bifunctional-nature\]](https://www.benchchem.com/product/b1283012#4-bromobutyl-boronic-acid-bifunctional-nature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com